Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate

Description

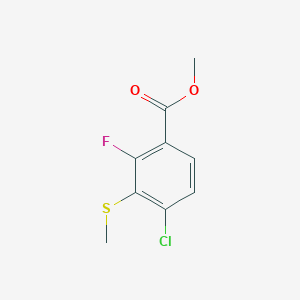

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-3-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2S/c1-13-9(12)5-3-4-6(10)8(14-2)7(5)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJPYWMJUMODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Halogenated and Thioether Substituted Benzoate Esters Within Contemporary Organic Chemistry Research

Halogenated and thioether-substituted benzoate (B1203000) esters are pivotal intermediates in modern organic synthesis. The presence of halogens (F, Cl, Br, I) on the aromatic ring offers a versatile toolkit for synthetic chemists. Halogen atoms can act as leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. Furthermore, they are excellent handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The type of halogen and its position on the ring significantly influence the reactivity, with iodine being the most reactive in many cross-coupling reactions, followed by bromine and chlorine. Fluorine, due to the strength of the C-F bond, is generally less reactive in these transformations but excels at modulating the electronic properties of the molecule and can be a site for specific types of nucleophilic aromatic substitution.

Thioether (or sulfide) moieties also play a crucial role in directing synthetic outcomes. The sulfur atom can be oxidized to sulfoxides and sulfones, which in turn can act as powerful electron-withdrawing groups and participate in various transformations, including elimination reactions. The methylthio group, in particular, can be a precursor to other functional groups or can be involved in directing metallation reactions. The interplay between halogen and thioether substituents on a benzoate ester creates a complex and highly tunable reactive system.

Academic Significance and Potential Role of Methyl 4 Chloro 2 Fluoro 3 Methylthio Benzoate As a Synthetic Synthon

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate, with its distinct substitution pattern, is a prime candidate for a versatile synthetic synthon. Its academic significance stems from the multiple reactive sites it possesses, allowing for sequential and regioselective modifications.

The potential synthetic applications of this compound can be inferred from the reactivity of its individual and combined functional groups:

Nucleophilic Aromatic Substitution: The presence of both chloro and fluoro substituents on the aromatic ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of these halogens as leaving groups will depend on the reaction conditions and the nature of the nucleophile. The electron-withdrawing effect of the ester group further activates the ring towards such substitutions.

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide range of substituents at the 4-position.

Modification of the Thioether Group: The methylthio group is amenable to oxidation to the corresponding sulfoxide (B87167) or sulfone. This transformation would significantly alter the electronic properties of the aromatic ring and could be used to activate the molecule for further reactions or to introduce new functionalities.

Ester Group Transformations: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. It can also be reduced to an alcohol.

Directed Ortho-Metalation: The substituents on the ring could potentially direct lithiation or other metalation reactions to the remaining unsubstituted position on the ring, allowing for further functionalization.

A patent for sulfur-containing 2-cyan-1,3-dione derivatives mentions the use of related compounds as herbicides, suggesting a potential application area for molecules derived from this compound. chiralen.com

Comprehensive Research Objectives and Scope of Inquiry Pertaining to Methyl 4 Chloro 2 Fluoro 3 Methylthio Benzoate

A thorough investigation of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate would encompass several key research objectives. The primary goal would be to fully elucidate its synthetic utility and establish it as a readily available and versatile building block for organic synthesis.

Specific research objectives would include:

Development of an Efficient Synthesis: A crucial first step would be the development of a high-yielding and scalable synthetic route to this compound. This would likely involve a multi-step sequence starting from commercially available materials.

Systematic Investigation of its Reactivity: A detailed study of the reactivity of the different functional groups would be necessary. This would involve exploring a range of reactions, including nucleophilic aromatic substitutions, cross-coupling reactions, oxidations of the thioether, and transformations of the ester group. The regioselectivity of these reactions would be a key aspect of this investigation.

Spectroscopic and Structural Characterization: Comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy, would need to be acquired and analyzed to fully characterize the molecule. X-ray crystallographic analysis, if obtainable, would provide definitive structural information.

Exploration of its Application in Target-Oriented Synthesis: The utility of this compound as a synthon could be demonstrated by its application in the total synthesis of natural products or the preparation of analogues of biologically active molecules.

The scope of inquiry would be confined to the fundamental organic chemistry of the compound, with a focus on reaction discovery, methodology development, and the demonstration of its synthetic potential.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 159329-14-3 |

| Molecular Formula | C₉H₈ClFO₂S |

| Molecular Weight | 234.68 g/mol |

| Appearance | Not specified in available literature |

| Purity | Commercially available with ≥98% purity |

Table 2: Spectroscopic Data of Related Substituted Benzoates

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Methyl 4-chlorobenzoate | 7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H) | 166.1, 139.3, 130.9, 128.6, 52.1 |

| Methyl 4-fluorobenzoate | 8.05-8.00 (m, 2H), 7.12-7.06 (m, 2H), 3.89 (s, 3H) | 166.4, 165.8 (d, J=253 Hz), 132.1 (d, J=9 Hz), 126.2 (d, J=3 Hz), 115.5 (d, J=22 Hz), 52.1 |

| Methyl 3-fluorobenzoate | 7.80-7.75 (m, 1H), 7.68-7.64 (m, 1H), 7.42-7.35 (m, 1H), 7.20-7.14 (m, 1H), 3.92 (s, 3H) | 165.9, 162.7 (d, J=246 Hz), 131.8 (d, J=7 Hz), 129.9 (d, J=8 Hz), 125.5 (d, J=3 Hz), 120.1 (d, J=22 Hz), 116.8 (d, J=23 Hz), 52.3 |

An in-depth look into the synthetic approaches for a key chemical intermediate, this compound, reveals a series of strategic chemical transformations. The construction of this molecule hinges on the precise formation of the benzoate (B1203000) core, regioselective placement of halogen substituents, and the specific introduction of the methylthio group.

Computational Chemistry and Theoretical Investigations of Methyl 4 Chloro 2 Fluoro 3 Methylthio Benzoate

Quantum Chemical Calculation of Electronic Properties and Molecular Orbitals

A foundational aspect of computational analysis involves the calculation of electronic properties and molecular orbitals.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometric and Electronic Structure Determination

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This is achieved using methods like Density Functional Theory (DFT) or ab initio calculations. DFT, particularly with hybrid functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for achieving a balance between accuracy and computational cost. These calculations would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, providing a precise structural model of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of chemical stability. From these energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive nature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would highlight the areas most susceptible to electrophilic and nucleophilic attack, offering predictions about its interaction with other reagents.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge distribution within a molecule. By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stabilization energies associated with intramolecular charge transfer. This would reveal the extent of conjugation and hyperconjugation within the substituted benzene (B151609) ring of this compound, contributing to a deeper understanding of its electronic structure.

Prediction and Correlation of Spectroscopic Data with Theoretical Models

Computational methods can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Theoretical calculations of vibrational frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and compare them with the observed UV-Vis absorption spectrum.

Computational Exploration of Reaction Pathways and Transition States

A significant application of computational chemistry is the mapping of potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for proposed chemical transformations involving this compound. This provides a theoretical basis for understanding its reactivity and for designing new synthetic routes.

Chemical Reactivity and Transformation Profiles of Methyl 4 Chloro 2 Fluoro 3 Methylthio Benzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The benzene (B151609) ring of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is substituted with electron-withdrawing groups (ester, fluoro, and chloro), which makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aromatic rings that are "electron-poor." wikipedia.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first step, which is typically the rate-determining step, a nucleophile attacks one of the carbon atoms bearing a halogen leaving group (in this case, either chlorine at C-4 or fluorine at C-2). This attack temporarily disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

The negative charge of this intermediate is stabilized by resonance, particularly through delocalization onto the electron-withdrawing ester group. The presence of multiple withdrawing groups on the ring enhances the stability of the Meisenheimer complex, thereby facilitating the reaction. pressbooks.pubyoutube.com In the second step, the leaving group (either chloride or fluoride) is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. pressbooks.pub

The relative reactivity of the halogens as leaving groups in SNAr reactions is a key factor. Generally, the rate of substitution follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-limiting step. researchgate.net Therefore, in this compound, substitution is expected to occur preferentially at the C-2 position, replacing the fluorine atom.

A wide range of nucleophiles can participate in SNAr reactions with activated aryl halides. The scope of this reaction for this compound would theoretically include oxygen, nitrogen, and sulfur-based nucleophiles.

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can be used, although harsh conditions may be required.

Nitrogen Nucleophiles: Primary and secondary amines (e.g., aniline, morpholine) are common nucleophiles in SNAr reactions. For instance, the reaction of similar nitro-substituted chlorobenzenes with amines proceeds more readily as the number of electron-withdrawing groups increases. pressbooks.pub

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this type of reaction.

Limitations of these reactions can include steric hindrance, where bulky nucleophiles may react more slowly. Additionally, the basicity of the nucleophile can lead to competing side reactions.

Table 1: Representative SNAr Reactions with Various Nucleophiles This table is illustrative and based on general principles of SNAr reactions.

| Nucleophile | Reagent Example | Expected Product at C-2 |

|---|---|---|

| Amine | Aniline | Methyl 4-chloro-3-(methylthio)-2-(phenylamino)benzoate |

| Alkoxide | Sodium Methoxide | Methyl 4-chloro-2-methoxy-3-(methylthio)benzoate |

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring. The substituents already present on the ring strongly influence both the rate and position of the incoming electrophile.

In this compound, the ester group (-COOCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com The halogen atoms (Cl and F) are also deactivating but are ortho, para-directors. Conversely, the methylthio (-SCH₃) group is an activating, ortho, para-director.

Table 2: Common Electrophilic Aromatic Substitution Reactions and Conditions This table indicates typical conditions required for deactivated aromatic rings.

| Reaction | Electrophile | Typical Reagents |

|---|---|---|

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ |

| Halogenation | Br⁺ / Cl⁺ | Br₂/Cl₂, FeBr₃/FeCl₃ |

Transformations Involving the Ester Moiety

The methyl ester group is a key site for chemical modification, allowing for conversion into other functional groups such as carboxylic acids, other esters, and amides.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. researchgate.netchemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. This results in the formation of a carboxylate salt, which upon acidification with a strong acid (e.g., HCl) yields the final carboxylic acid product, 4-chloro-2-fluoro-3-(methylthio)benzoic acid. chemspider.com This reaction is generally efficient and high-yielding for methyl benzoates. chemspider.com

Table 3: Typical Conditions for Ester Saponification

| Step | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1. Saponification | NaOH or KOH | Water/Methanol | Reflux (Heating) | Sodium 4-chloro-2-fluoro-3-(methylthio)benzoate |

Transesterification is the process of converting one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For example, heating this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate. This is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. documentsdelivered.com

Amidation is the reaction of the ester with an amine to form an amide. This conversion typically requires more forcing conditions than hydrolysis, such as heating the ester with the desired amine, sometimes without a solvent. The direct amidation of methyl benzoate with various amines can be achieved, often with catalytic systems, to produce the corresponding N-substituted benzamides. researchgate.net The reaction with this compound would yield N-substituted 4-chloro-2-fluoro-3-(methylthio)benzamides.

Table 4: Representative Ester Transformation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Transesterification | Ethanol (in excess), H₂SO₄ (cat.) | Ethyl 4-chloro-2-fluoro-3-(methylthio)benzoate |

| Amidation | Aniline, heat | N-phenyl-4-chloro-2-fluoro-3-(methylthio)benzamide |

Reduction and Derivatization of the Carbonyl Group

The methyl ester group in this compound is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

The reduction of the methyl ester to a primary alcohol, (4-chloro-2-fluoro-3-(methylthio)phenyl)methanol, can be achieved using strong reducing agents. While milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of esters, more potent hydride donors such as lithium aluminum hydride (LiAlH₄) are capable of this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is subsequently reduced to the primary alcohol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups, although the thioether and aryl halides are generally stable under these conditions.

The direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025) can be a more atom-economical and environmentally friendly approach compared to traditional methods. rsc.org For instance, the selective hydrogenation of methyl benzoate to benzaldehyde has been achieved using manganese-based catalysts. mdpi.com These methods, however, are highly dependent on the catalyst and reaction conditions, and their applicability to the more complex substrate, this compound, would require specific investigation.

Derivatization of the carbonyl group can also be explored. For example, the conversion of the methyl ester to other functional groups like amides or other esters can be accomplished through transesterification or aminolysis, typically under basic or acidic conditions. The success of these reactions would depend on the relative reactivity of the ester and the stability of the other functional groups under the chosen reaction conditions.

Table 1: Predicted Reduction Products of this compound

| Starting Material | Reagent | Product |

| This compound | LiAlH₄ | (4-chloro-2-fluoro-3-(methylthio)phenyl)methanol |

| This compound | NaBH₄ | No reaction |

Reactivity of the Methylthio Functional Group

The methylthio (-SMe) group is another reactive center in the molecule, susceptible to oxidation and participating in various sulfur-mediated transformations.

Oxidation Reactions (Sulfoxidation, Sulfonation)

The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone, both of which are valuable functional groups in medicinal and materials chemistry. The oxidation state can be controlled by the choice of oxidizing agent and reaction conditions.

Sulfoxidation: The selective oxidation of thioethers to sulfoxides can be achieved using a variety of reagents. Mild oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, are commonly employed. For instance, the oxidation of thioanisole (B89551) and its derivatives to the corresponding sulfoxides has been demonstrated with high selectivity. nih.govresearchgate.netrsc.org The electron-rich nature of the sulfur atom in the methylthio group makes it susceptible to electrophilic attack by the oxidizing agent. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can influence the rate of oxidation.

Sulfonation: Further oxidation of the sulfoxide yields the corresponding sulfone. This can be achieved using stronger oxidizing agents or by employing a stoichiometric excess of the oxidant used for sulfoxidation. The conversion of the electron-donating methylthio group to the strongly electron-withdrawing sulfone group significantly alters the electronic properties of the aromatic ring, which can be a useful strategy in multi-step synthesis.

Table 2: Potential Oxidation Products of the Methylthio Group

| Product | Oxidation State of Sulfur |

| Methyl 4-chloro-2-fluoro-3-(methylsulfinyl)benzoate | +4 (Sulfoxide) |

| Methyl 4-chloro-2-fluoro-3-(methylsulfonyl)benzoate | +6 (Sulfone) |

Sulfur-Mediated Transformations and C-S Bond Cleavage

The methylthio group can also participate in transformations that involve the cleavage of the carbon-sulfur (C-S) bond. This can be a strategic step to introduce other functional groups onto the aromatic ring. Transition metal-catalyzed C-S bond activation has emerged as a powerful tool for this purpose. For example, nickel and palladium complexes have been shown to catalyze the cross-coupling of aryl thioethers with various partners.

Furthermore, aryl methyl sulfoxides can act as electrophiles in cross-coupling reactions, offering a transition-metal-free pathway for the formation of new bonds. acs.orgwhiterose.ac.ukresearchgate.net This reactivity stems from the ability of the sulfoxide to be activated for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, and Heck Couplings with Halogenated Aryl Systems

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com Aryl chlorides, while generally less reactive than bromides or iodides, can undergo Suzuki coupling under optimized conditions, often requiring more electron-rich and bulky phosphine (B1218219) ligands. nih.govresearchgate.net The reaction would involve the coupling of this compound with a suitable boronic acid or ester to introduce a new aryl or alkyl group at the 4-position. The success of this reaction would depend on the ability to achieve selective oxidative addition of the palladium catalyst to the C-Cl bond without affecting the other functional groups.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com Similar to the Suzuki coupling, the reactivity of aryl chlorides can be a challenge, but suitable catalytic systems have been developed to overcome this. researchgate.net This reaction would allow for the introduction of an alkynyl group at the position of the chlorine atom, providing a valuable building block for further transformations.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. youtube.comwikipedia.org This reaction offers a method to introduce a vinyl group at the 4-position of the aromatic ring. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application.

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Biaryl or Alkyl-aryl |

| Sonogashira Coupling | R-C≡CH | Arylalkyne |

| Heck Coupling | R-CH=CH₂ | Arylalkene |

Direct Arylation and Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. acs.orgwhiterose.ac.uk In the context of this compound, the fluorine atom could potentially direct ortho-C-H metallation, leading to functionalization at the 2-position. acs.orgwhiterose.ac.uk The electronic and steric environment created by the substituents would play a crucial role in determining the regioselectivity of such reactions.

Furthermore, strategies for the direct arylation of fluoroarenes have been developed, which could potentially be applied to this system. nih.gov These methods often rely on specific directing groups or the inherent electronic properties of the substrate to control the site of arylation. The interplay between the directing effects of the fluoro and methylthio groups would be a key factor in determining the outcome of such transformations.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate as a Building Block for Functionalized Aromatic Systems

The strategic placement of reactive sites on the benzene (B151609) ring of this compound makes it an exemplary building block for the synthesis of highly functionalized aromatic systems. The presence of a chlorine atom, a fluorine atom, and a methylthio group, in addition to the methyl ester, provides multiple handles for a variety of chemical transformations.

Chemists can selectively target these functional groups to introduce new substituents and build molecular complexity. For instance, the chloro and fluoro groups can be subjected to nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in further reactions. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters.

This multi-functionality allows for the creation of a diverse library of substituted aromatic compounds from a single starting material, making it a highly efficient and versatile tool in organic synthesis.

Synthesis of Complex Polycyclic Aromatic Compounds and Heterocycles

While specific examples of the synthesis of complex polycyclic aromatic compounds (PAHs) directly from this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential utility in this area. The functional groups can be utilized in various coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds and extend the aromatic system.

In the realm of heterocyclic chemistry, the application of this compound is more established. A key example is its use in the synthesis of sulfur-containing 2-cyan-1,3-dione derivatives, as detailed in patent literature. chiralen.com These heterocycles have demonstrated utility as herbicides. The synthesis likely involves the reaction of the benzoate (B1203000) with a suitable partner to form the dione (B5365651) ring system, highlighting the role of the ester and the other ring substituents in facilitating the desired cyclization.

Development of Novel Fluorinated and Sulfur-Containing Organic Scaffolds

The incorporation of fluorine and sulfur into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This compound serves as an excellent starting point for the development of novel organic scaffolds containing both of these elements.

The presence of the fluorine atom can enhance properties such as metabolic stability, binding affinity, and lipophilicity in drug candidates. Similarly, the sulfur atom, particularly in the form of a thioether, can be a key component in various bioactive compounds and functional materials.

By utilizing the reactivity of the various functional groups on the molecule, researchers can design and synthesize a wide array of new fluorinated and sulfur-containing scaffolds. These scaffolds can then be further elaborated to create new drug candidates, agrochemicals, or materials with desired properties.

Strategic Utility in the Preparation of Intermediates for Advanced Chemical Research

The primary application of this compound lies in its role as a strategic intermediate for the synthesis of more complex and valuable chemicals. This is particularly evident in the agrochemical industry.

Table 1: Applications of Intermediates in Advanced Chemical Research

| Field | Application of Intermediates | Example of Target Molecules |

| Agrochemicals | Synthesis of active ingredients in herbicides, insecticides, and fungicides. | Sulfur-containing 2-cyan-1,3-dione derivatives (Herbicides) chiralen.com |

| Specialty Polymers | Monomers for high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. | Fluorinated and sulfur-containing polymers. |

| Optoelectronic Materials | Precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). | Functionalized aromatic and heterocyclic compounds. |

In the context of agrochemicals , a European patent describes the use of this compound in the preparation of sulfur-containing 2-cyan-1,3-dione derivatives that exhibit herbicidal activity. chiralen.com This demonstrates its direct utility in the synthesis of commercially relevant products.

While specific examples in specialty polymers and optoelectronic materials are not as readily available, the structural features of the molecule make it a promising candidate for these applications. The presence of fluorine can enhance the performance of polymers, and the aromatic, sulfur-containing nature of the compound is a common feature in organic electronic materials.

Design and Synthesis of Analogs for Structure-Property Relationship (SPR) Studies in Material Science

Structure-Property Relationship (SPR) studies are crucial for the rational design of new materials with optimized properties. This compound provides a versatile platform for conducting such studies.

By systematically modifying each of the functional groups on the molecule, researchers can synthesize a library of analogs and evaluate how these changes affect the material's properties. For example, in the context of optoelectronic materials, modifications to the aromatic core can influence the material's absorption and emission spectra, as well as its charge transport characteristics.

Table 2: Potential Modifications for SPR Studies

| Functional Group | Potential Modifications | Property to be Studied |

| Chloro Group | Replacement with other halogens, alkyl groups, or aryl groups. | Electronic properties, solubility, and crystal packing. |

| Fluoro Group | Replacement with other electron-withdrawing or electron-donating groups. | Energy levels of molecular orbitals (HOMO/LUMO). |

| Methylthio Group | Oxidation to sulfoxide or sulfone, or replacement with other sulfur-containing groups. | Intermolecular interactions and charge transport properties. |

| Methyl Ester | Conversion to other esters, amides, or other functional groups. | Solubility, processability, and film-forming properties. |

Through such systematic studies, a deeper understanding of the relationship between molecular structure and material performance can be gained, paving the way for the design of next-generation materials for a variety of applications.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Synthetic Methodologies and Reagents

The synthesis of intricately functionalized aromatic rings is moving beyond traditional cross-coupling and substitution reactions. Future research will likely focus on more atom-economical and efficient methods.

Late-Stage C-H Functionalization : Directing group-assisted or regioselective C-H functionalization offers a powerful strategy to introduce the chloro, fluoro, and methylthio groups onto a benzoate (B1203000) backbone, potentially reducing the number of synthetic steps. rsc.orguni-bayreuth.de Photocatalysis, in particular, has emerged as a powerful tool for regioselective C-H functionalization under mild conditions, which could be instrumental in modifying the aromatic ring of similar benzoate structures. rsc.orguni-bayreuth.dechemrxiv.org

Flow Chemistry : Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving hazardous reagents or intermediates. The synthesis of polysubstituted aromatics can be optimized in flow reactors to improve yield and purity while minimizing reaction times. This approach is particularly relevant for managing exothermic reactions or unstable intermediates that might be involved in the synthesis of halogenated compounds.

Novel Methylthiolation Reagents : The introduction of the methylthio (-SMe) group often relies on reagents with poor odor and toxicity profiles. Research into new, stable, and odorless methylthiolation agents is a key area of development. For instance, the development of anion-shuttle-type reagents that allow for the controlled in-situ release of methylthiolate anions can prevent catalyst poisoning and improve reactivity in metal-catalyzed reactions.

| Methodology | Potential Advantage for Synthesis | Key Research Focus |

| C-H Functionalization | Fewer synthetic steps, increased atom economy. | Development of catalysts for regioselective functionalization of electron-poor arenes. rsc.orgchemrxiv.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in microfluidic reactors for complex aromatic synthesis. nih.govacs.org |

| Novel Reagents | Use of odorless, stable, and more efficient reagents. | Design of new methylthiolating agents that avoid catalyst deactivation. |

Deeper Mechanistic Insights into Reactive Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate is crucial for optimizing existing methods and developing new ones.

Nucleophilic Aromatic Substitution (SNAr) Dynamics : The presence of two different halogens (Cl and F) on the aromatic ring invites detailed mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom is typically a better leaving group in SNAr than chlorine. scispace.com Computational studies, including Density Functional Theory (DFT) calculations, can elucidate the energetics of Meisenheimer intermediates and transition states, predicting the regioselectivity of nucleophilic attack. clockss.orgsemanticscholar.org Such studies can explain why substitution occurs preferentially at one position over another and guide the choice of nucleophiles and reaction conditions. clockss.org

Reactivity of the Methylthio Group : The methylthio group can undergo various transformations, such as oxidation to sulfoxide (B87167) or sulfone, or displacement by other nucleophiles. rsc.org Mechanistic investigations into these pathways, both experimentally and computationally, can reveal the factors controlling the reactivity of the C-S bond and its interplay with the adjacent halogen substituents.

Palladium-Catalyzed Methylthiolation : For syntheses involving palladium-catalyzed cross-coupling to introduce the methylthio group, deeper mechanistic understanding is needed. Studies focusing on the oxidative addition, transmetalation, and reductive elimination steps can help in designing more efficient catalyst systems that avoid deactivation by sulfur-containing species. nih.govyoutube.comyoutube.comlibretexts.orgyoutube.com

Integration with Machine Learning and AI-Driven Synthetic Route Planning

The complexity of molecules like this compound makes their synthesis an ideal challenge for artificial intelligence (AI) and machine learning (ML) platforms.

Retrosynthesis Prediction : AI tools can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. rsc.orgrsc.org For a polysubstituted target, these tools can identify non-intuitive disconnections and suggest starting materials and reaction sequences that a human chemist might overlook.

Reaction Outcome and Condition Optimization : Machine learning models can be trained on experimental data to predict the outcome of reactions, including yield and selectivity. chemrxiv.orgacs.org For instance, an ML model could predict the regioselectivity of an electrophilic or nucleophilic aromatic substitution on a related benzoate precursor. rsc.orgsemanticscholar.orgsemanticscholar.orgresearchgate.net These models can also suggest optimal reaction conditions (catalyst, solvent, temperature) by exploring a multidimensional reaction space more comprehensively than traditional experimental designs. researchgate.net

Catalyst Design : Deep learning models can be used to design new catalysts with desired properties. rsc.orgrsc.org By learning from computed binding energies and structural features, these models can generate novel ligand candidates for metal catalysts used in the synthesis of functionalized aromatics. rsc.orgrsc.org

| AI/ML Application | Potential Impact | Representative Model Types |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. | Transformer-based models, Graph Neural Networks. rsc.org |

| Reaction Prediction | In-silico screening of reaction conditions, reducing experimental effort. | Random Forest, Neural Networks. researchgate.net |

| Catalyst Design | Accelerated discovery of more active and selective catalysts. | Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs). rsc.orgrsc.org |

Development of High-Throughput Screening Methods for Reactivity and Transformations

To rapidly explore the reactivity of this compound and optimize its derivatization, high-throughput screening (HTS) methodologies are indispensable.

Parallel Reaction Screening : Miniaturized reaction arrays in microtiter plates allow for the simultaneous testing of hundreds or thousands of reaction conditions (e.g., different catalysts, ligands, solvents, bases). nih.govacs.org This is particularly useful for optimizing complex transformations like cross-coupling reactions.

Rapid Analytical Techniques : The bottleneck in HTS is often the analysis. The development and application of rapid analytical techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can analyze reaction outcomes in seconds per sample without the need for chromatographic separation. nih.govacs.orgsemanticscholar.orgsemanticscholar.org This enables the swift identification of successful reaction conditions from large screening libraries. semanticscholar.orgsemanticscholar.org

Screening for Biocatalysts : HTS can be employed to screen libraries of enzymes (e.g., lipases, halogenases) for their ability to catalyze specific transformations on the target molecule or its precursors, such as stereoselective hydrolysis of the ester or regioselective halogenation. mdpi.com

Sustainable Synthesis and Catalytic Approaches for Derivatization

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous substances, and utilizing renewable resources.

Earth-Abundant Metal Catalysis : While palladium is a workhorse in cross-coupling chemistry, its cost and toxicity are concerns. Future research will increasingly focus on replacing palladium with more earth-abundant, less toxic, and cheaper metals like nickel, iron, or copper for C-C, C-N, and C-S bond-forming reactions. acs.orgorganic-chemistry.orgnih.govrsc.orgnih.gov Nickel-catalyzed systems, for example, have shown great promise for the synthesis of aryl sulfides. chemrxiv.orgacs.orgorganic-chemistry.orgrsc.orgnih.gov

Biocatalysis : The use of enzymes offers a green alternative to traditional chemical catalysis, often proceeding with high selectivity under mild aqueous conditions. For instance, engineered halogenases could be used for the selective introduction of chloro or fluoro groups on an aromatic precursor. semanticscholar.org Furthermore, biocatalysts could be used for the derivatization of the final molecule, such as the enantioselective hydrolysis of the methyl ester. mdpi.com

Renewable Feedstocks : A long-term vision for sustainable chemistry involves moving away from petrochemical feedstocks. Research into the conversion of lignin, an abundant biopolymer rich in aromatic units, into valuable chemical building blocks is a burgeoning field. nih.govrsc.orgresearchgate.netprimeopenaccess.com In the future, precursors for compounds like this compound could potentially be derived from such renewable sources. rsc.orgacs.org

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate?

The synthesis typically involves esterification or nucleophilic substitution. A common approach is reacting 4-chloro-2-fluoro-3-(methylthio)benzoyl chloride (CAS 159329-18-7) with methanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the acid chloride intermediate. Purification is achieved via column chromatography or recrystallization. For scalability, microwave-assisted synthesis or flow chemistry may enhance yield .

Q. How should researchers characterize this compound’s purity and structural integrity?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

- HPLC : For purity assessment (>98% by area normalization).

- IR Spectroscopy : To identify ester carbonyl (C=O stretch ~1700 cm⁻¹) and methylthio (C-S stretch ~700 cm⁻¹) groups.

Cross-validation with melting point analysis (if crystalline) is advised .

Q. What are the stability considerations for storage and handling?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to basic conditions, which may hydrolyze the ester .

Advanced Research Questions

Q. How do the substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

The 2-fluoro and 4-chloro groups are meta-directing, while the 3-methylthio group is ortho/para-directing. This creates regioselectivity challenges in NAS. Computational studies (DFT) suggest the fluoro group’s electronegativity increases the electrophilicity of the aromatic ring, favoring attack at the 5-position. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

Q. How can computational modeling predict metabolic pathways?

Docking studies (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4) can identify potential oxidation sites (e.g., methylthio → sulfoxide). MD simulations assess binding stability. Pair with in vitro microsomal assays to validate predictions .

Q. What advanced techniques optimize reaction selectivity in derivative synthesis?

- Directed ortho-metalation : Use LDA or TMPLi to deprotonate specific positions, followed by quenching with electrophiles.

- Photoredox catalysis : For C–H functionalization at the methylthio-adjacent position .

- Chiral auxiliaries : To enantioselectively modify the benzoate backbone for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.